Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine
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Overview
Description
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a useful research compound. Its molecular formula is C5H6N4S and its molecular weight is 154.19. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Enzyme Inhibition
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine derivatives have demonstrated a broad spectrum of biological activities. They are explored for their antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic properties. These derivatives are also recognized for their potential as enzyme inhibitors, targeting enzymes such as cyclooxygenase, Jun kinase, and carbonic anhydrase. This wide range of activities underscores their importance in the development of targeted therapeutic agents (Bhongade et al., 2016).
Anti-HIV and Anticonvulsant Properties
Specific derivatives within this chemical class have shown promising anti-HIV activity, illustrating the potential for developing novel antiviral therapies. Additionally, certain imidazo[2,1-b]thiadiazole derivatives offer cerebrovasodilatation effects through selective enzyme inhibition, with implications for anticonvulsant therapy and potential benefits in increasing cerebral blood flow (Brukštus et al., 2000; Barnish et al., 1980).
Anticancer Applications
This compound compounds have also been investigated for their anti-proliferative effects against various cancer cell lines, including hepatic cancer cells. Molecular docking studies suggest that these compounds can strongly bind to target proteins involved in cancer cell proliferation, offering a promising avenue for anticancer drug development (Rashdan et al., 2020).
Chemical Synthesis and Utility
The synthesis and chemical reactions of imidazo[2,1-b][1,3,4]thiadiazoles have been extensively studied, providing valuable insights into the development of drug candidates and lead molecules for various therapeutic applications. These studies include methodologies for creating novel derivatives with potential pharmacological uses (Khazi et al., 2011).
Anti-inflammatory and Antitubercular Activities
Further research has shown that methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in treating inflammatory conditions. Additionally, imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated notable antitubercular activity against Mycobacterium tuberculosis, suggesting their applicability in tuberculosis treatment (Jadhav et al., 2008; Patel et al., 2017).
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a compound that has been found to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR is a protein that plays a crucial role in cell growth and proliferation. When this receptor is overexpressed or mutated, it can lead to uncontrolled cell growth and the development of tumors .
Mode of Action
The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation . As a result, the growth of cancer cells is halted .
Biochemical Pathways
This compound affects the EGFR signaling pathway . This pathway is crucial for cell growth and proliferation. When EGFR is inhibited by this compound, the downstream effects include the suppression of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR, leading to the suppression of cell growth and proliferation . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .
Cellular Effects
Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine has been shown to have effects on various types of cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications, but this has not been well studied .
Properties
IUPAC Name |
imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIJKINYSPWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N1N=CS2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.